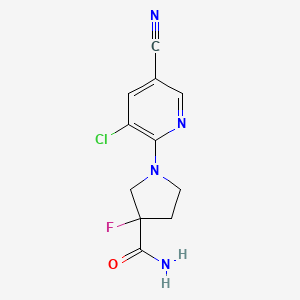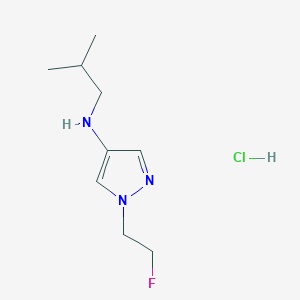![molecular formula C15H18N4O B15112730 1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B15112730.png)
1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol is a complex organic compound that features a pyrimidine ring fused with a pyridine ring and a piperidine ring
準備方法
The synthesis of 1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the pyridine ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is reacted with a halogenated pyrimidine.
Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The pyridine and pyrimidine rings can undergo reduction reactions to form dihydropyridine and dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings, to introduce various functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and molecular targets.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules, which can be used in various industrial applications, including the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. This binding can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
類似化合物との比較
1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol can be compared with other similar compounds, such as:
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide: This compound also features a pyridine-pyrimidine core and is studied for its anti-cancer properties.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds are known for their diverse biological activities, including anti-fibrotic and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C15H18N4O |
|---|---|
分子量 |
270.33 g/mol |
IUPAC名 |
1-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H18N4O/c1-11-3-2-6-16-14(11)12-9-17-15(18-10-12)19-7-4-13(20)5-8-19/h2-3,6,9-10,13,20H,4-5,7-8H2,1H3 |
InChIキー |
CPMKMEJQZNUOAI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C2=CN=C(N=C2)N3CCC(CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15112649.png)

![5-(2-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B15112659.png)

![Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15112675.png)
![4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112682.png)

![5-Ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15112692.png)



![2-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15112716.png)
![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B15112717.png)
![2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B15112721.png)
